Biochemical Selectivity: 1000-Fold Selectivity for Aurora A over Aurora B, Outperforming VX-680
In cell-free kinase assays, Aurora A Inhibitor 1 (TC-S 7010) demonstrates an IC50 of 3.4 nM for Aurora A and 3,400 nM for Aurora B, yielding a 1000-fold selectivity window. This is explicitly noted to be better than the pan-Aurora inhibitor VX-680 (tozasertib), which inhibits Aurora A, B, and C at sub-nanomolar concentrations and is not selective . This high degree of selectivity is critical for experiments aimed at isolating Aurora A-specific functions.
| Evidence Dimension | Aurora A vs. Aurora B Selectivity (Fold Difference) |
|---|---|
| Target Compound Data | 1000-fold (Aurora A IC50: 3.4 nM; Aurora B IC50: 3400 nM) |
| Comparator Or Baseline | VX-680 (Tozasertib): Pan-Aurora inhibitor; Ki(app) for Aurora A = 0.6 nM, Aurora B = 18 nM, Aurora C = 4.6 nM. Selectivity is ~30-fold for Aurora A over B. |
| Quantified Difference | TC-S 7010 exhibits approximately 33-fold greater selectivity for Aurora A over Aurora B than VX-680. |
| Conditions | Cell-free kinase activity assay |
Why This Matters
High selectivity ensures that observed cellular and in vivo phenotypes can be confidently attributed to Aurora A inhibition, not off-target Aurora B inhibition which triggers a distinct set of cellular responses like cytokinesis failure and polyploidy.
